REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:11]=[CH:10][CH:9]=[C:6]([CH:7]=O)[C:5]=1[OH:12])[CH:2]=[CH2:3].CCN(CC)CC.[C:20](OC(=O)C)(=[O:22])[CH3:21]>C(OCC)(=O)C>[CH2:1]([C:4]1[CH:11]=[CH:10][CH:9]=[C:6]2[C:5]=1[O:12][C:20](=[O:22])[CH:21]=[CH:7]2)[CH:2]=[CH2:3]
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Name
|
|
Quantity
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1.62 g
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Type
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reactant
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Smiles
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C(C=C)C1=C(C(C=O)=CC=C1)O
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Name
|
|
Quantity
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2 mL
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Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
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2 mL
|
Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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160 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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then was cooled to RT
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Type
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WASH
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Details
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the organic layer was washed with aqueous ammonium chloride, aqueous sodium chloride
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
Purification of the residue by flash chromatography on silica gel (gradient elution: 5% to 30% Ethyl acetate/Hexanes)
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Name
|
|
Type
|
product
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Smiles
|
C(C=C)C=1C=CC=C2C=CC(OC12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 750 mg | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |